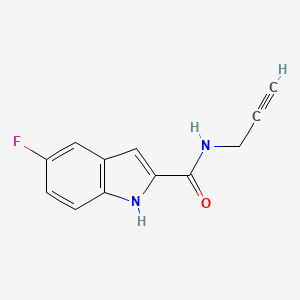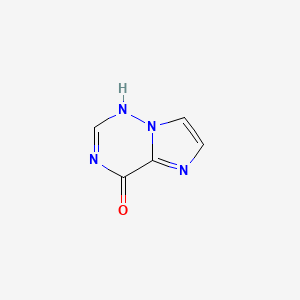
CID 55287076
Descripción general
Descripción
CID 55287076 is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 55287076 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 55287076 including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
CID 55287076, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties . This article will delve into the mechanism of action of CID 55287076, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of CID 55287076 are the prostaglandin synthetase receptors COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
CID 55287076 interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a decrease in the formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by CID 55287076 is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, CID 55287076 reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing the inflammatory response .
Pharmacokinetics
The pharmacokinetics of CID 55287076 involves its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly absorbed and distributed in the body . It is metabolized in the liver via the CYP2C9 enzyme to metabolites . The drug and its metabolites are excreted in urine and feces . These ADME properties impact the bioavailability of CID 55287076, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of CID 55287076’s action involve a reduction in inflammation, pain, and fever . At the molecular level, this is achieved by inhibiting the synthesis of prostaglandins . At the cellular level, this results in a decrease in the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CID 55287076. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the drug . Furthermore, individual factors such as genetic variations, health status, and lifestyle can also influence how an individual responds to CID 55287076 .
Propiedades
IUPAC Name |
1H-imidazo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFPURRPZZSJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=N1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 55287076 | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

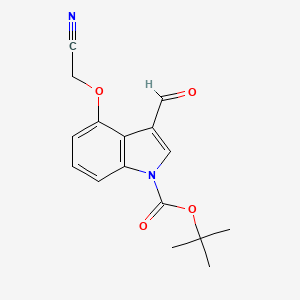
![1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride](/img/structure/B7950256.png)
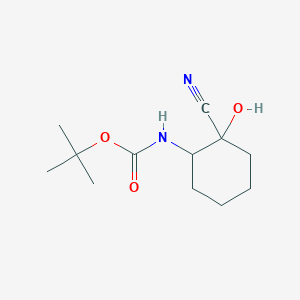

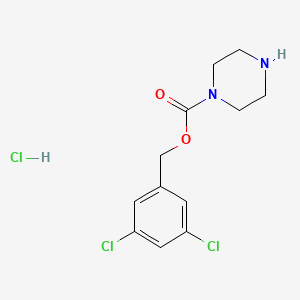

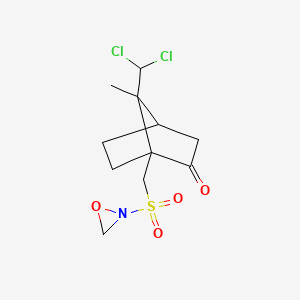

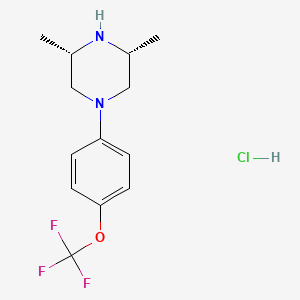
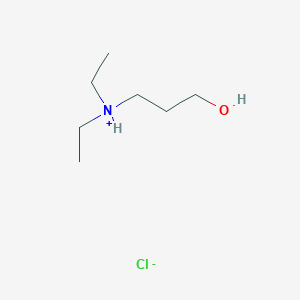


![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)
